molecular formula C11H18Cl2N2O B2957003 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride CAS No. 1393330-59-0

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride

Cat. No.: B2957003
CAS No.: 1393330-59-0
M. Wt: 265.18
InChI Key: AQXQGXFWWJEXLC-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring attached to a tetrahydropyran ring, with an amine group and two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride typically involves multiple steps. One common method starts with the reaction of pyridine-2-carboxaldehyde with ethylene glycol to form a tetrahydropyran derivative. This intermediate is then further reacted with an amine source under acidic conditions to introduce the amine group. Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure consistency and purity. The reactions are monitored closely, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different groups replace hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives.

  • Reduction: Reduced pyridine derivatives.

  • Substitution: Substituted pyridine and tetrahydropyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a ligand for various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 4-(Pyridin-2-ylmethyl)aniline

  • 4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic acid

  • 2-(Pyridin-2-yl)morpholine

Uniqueness: 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is unique due to its combination of a pyridine ring and a tetrahydropyran ring, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(pyridin-2-ylmethyl)oxan-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.2ClH/c12-11(4-7-14-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXQGXFWWJEXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=N2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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